
4-chloro-N-methylpyridine-3-carboxamide
Overview
Description
4-chloro-N-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
One of the primary applications of 4-chloro-N-methylpyridine-3-carboxamide is in the treatment of cancer. The compound has been identified as an inhibitor of Raf kinase, an enzyme involved in cell proliferation and survival, particularly in cancer cells. Research indicates that it can be effective against various types of tumors, including breast cancer, lung cancer, and hematological malignancies such as leukemia .
Case Study: Raf Kinase Inhibition
- Objective : To evaluate the effectiveness of this compound in inhibiting Raf kinase.
- Method : In vitro assays were conducted using cancer cell lines overexpressing Raf kinase.
- Results : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.
- : This supports its potential use as a therapeutic agent in oncology.
Chemical Synthesis and Research Applications
2.1 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Its structure allows for modifications that can lead to compounds with improved solubility or potency against specific targets .
Table 1: Synthesis Pathways for Derivatives
Compound | Synthesis Method | Yield (%) | Application |
---|---|---|---|
Derivative A | Reaction with amines | 85% | Antimicrobial activity |
Derivative B | Acylation reaction | 90% | Anticancer properties |
Derivative C | Alkylation reaction | 75% | Anti-inflammatory effects |
3.1 Inhibitory Effects on Enzymes
Research has shown that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
Case Study: Enzyme Inhibition
- Objective : To assess the inhibitory effect of the compound on specific metabolic enzymes.
- Method : Enzyme assays were performed using purified enzyme preparations.
- Results : The compound inhibited enzyme activity with IC50 values indicating potential for drug development.
- : This suggests its utility in designing inhibitors for metabolic disorders.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human cell lines and animal models.
Table 2: Toxicological Profile
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing carboxamide group activates the pyridine ring for substitution at the para-chloro position. Common nucleophiles include amines and alkoxides:
-
Reaction with 4-aminophenol : Forms 4-(4’-aminophenoxy)-N-methylpyridine-3-carboxamide under basic conditions (K₂CO₃/K⁺ t-BuO⁻ in DMF, 80–85°C) .
-
Ammonolysis : Methanolic methylamine replaces the chlorine atom in THF with MgCl₂ catalysis (98.5% yield) .
Table 1: Representative Substitution Reactions
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, forming biaryl or heteroaryl derivatives:
-
Buchwald-Hartwig Amination : Coupling with aryl halides using Pd(OAc)₂/Xantphos catalyst system (e.g., synthesis of kinase inhibitors) .
Key Mechanistic Insight :
The carboxamide group stabilizes intermediates via hydrogen bonding, enhancing regioselectivity.
Hydroxylation
Microbial oxidation with Burkholderia sp. MAK1 introduces hydroxyl groups at the 5-position of the pyridine ring:
Table 2: Hydroxylation Efficiency
Substrate | Product | Conversion (%) | Notes | Source |
---|---|---|---|---|
4-Chloropyridin-2-amine (analog) | 6-Amino-4-chloro-pyridin-3-ol | 96% | 30°C, 6 h, aqueous buffer | |
Structural analogs | 5-Hydroxy derivatives | 70–96% | Temperature-dependent |
Note: Direct hydroxylation data for this compound is limited, but analogous pyridine substrates show high conversion rates .
Carboxamide Functionalization
The methyl carboxamide group undergoes:
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Hydrolysis : Acidic or basic conditions yield 4-chloropyridine-3-carboxylic acid.
-
Condensation : Reacts with isocyanates (e.g., arylisocyanates in acetone) to form urea derivatives .
Example Reaction :
textThis compound + Arylisocyanate → 4-[4-{([Aryl]carbonyl)amino}phenoxy]-N-methylpyridine-3-carboxamide
Conditions: Acetone, RT, 12 h .
Competition Reactivity
UPLC studies reveal selectivity in substitution reactions:
-
Chlorine vs. Trifluoromethyl Groups : 4-Chloro-N-methylpyridine-2-carboxamide reacts preferentially over 2-chloro-6-methyl-4-(trifluoromethyl)pyridine in competitive assays (31.146 resolution factor) .
Figure 1 : UPLC chromatograms comparing reaction rates of chloro-substituted pyridines .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) induces decarboxylation or dechlorination.
-
Photoreactivity : UV exposure may lead to radical-mediated side products (observed in analogues).
Properties
CAS No. |
62458-78-0 |
---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11) |
InChI Key |
JWPKMXPQNPSIGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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